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Introduction
HLX22 is an innovative, humanized monoclonal antibody of the immunoglobulin G1 (IgG1)

subclass designed to target the human epidermal growth factor receptor 2 (HER2).[1][2]

Developed by Shanghai Henlius Biotech, HLX22 represents a novel approach in HER2-

targeted therapy, particularly for gastric and gastroesophageal junction cancers.[3] Its distinct

mechanism of action, centered on a unique binding epitope and the synergistic potential with

other HER2-directed antibodies like trastuzumab, has positioned it as a promising candidate in

ongoing clinical development.[2] This guide provides a comprehensive overview of the

molecular architecture, design principles, and preclinical and clinical data supporting HLX22.

Molecular Structure and Design of HLX22
HLX22 is a humanized IgG1 monoclonal antibody, a structural class known for its ability to

engage the immune system.[1] The antibody is composed of two identical heavy chains and

two identical light chains. While the precise amino acid sequences of the complementarity-

determining regions (CDRs) are not publicly available, a key publication in the Journal of

Translational Medicine indicates that the light chain of HLX22 consists of 214 amino acids, and

the heavy chain is comprised of 443 amino acids. The CDR sequences have been determined

and are detailed in the supplementary materials of the aforementioned publication.
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The critical design feature of HLX22 lies in its specific binding to a distinct epitope on the

extracellular subdomain IV of the HER2 receptor, a region also targeted by trastuzumab.[2][3]

However, the binding sites of HLX22 and trastuzumab on subdomain IV are non-overlapping.

[2] This lack of competition allows for the simultaneous binding of both antibodies to the HER2

receptor, a concept central to the therapeutic strategy of HLX22.[2][3]

Mechanism of Action: Dual HER2 Blockade and
Enhanced Receptor Internalization
The primary mechanism of action of HLX22 revolves around its ability to induce a more

profound and sustained blockade of HER2 signaling through enhanced receptor internalization.

When used in combination with trastuzumab, HLX22 facilitates the formation of HER2

homodimers and HER2/EGFR heterodimers on the tumor cell surface, leading to a significant

increase in the internalization of these receptor complexes.[2][3] Preclinical studies have

quantified this effect, demonstrating a 40% to 80% increase in HER2 internalization when

HLX22 is combined with trastuzumab.[3]

This enhanced internalization and subsequent degradation of HER2 receptors leads to a more

potent downstream inhibition of key signaling pathways that drive tumor cell proliferation,

survival, and migration.[2] Furthermore, as an IgG1 antibody, HLX22 has the potential to elicit

an antibody-dependent cell-mediated cytotoxicity (ADCC) response, flagging HER2-

overexpressing cancer cells for destruction by immune effector cells such as natural killer (NK)

cells.[1]
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Caption: Mechanism of action of HLX22 in combination with trastuzumab.
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Quantitative Data from Clinical Trials
HLX22 has undergone evaluation in Phase 1 and Phase 2 clinical trials, with a global Phase 3

trial currently underway. The following tables summarize the key quantitative findings from

these studies.

Table 1: Phase 1 Study of HLX22 in Advanced Solid
Tumors

Parameter Result Citation

Study Design

Dose-escalation study in

patients with HER2-

overexpressing advanced solid

tumors who had failed or were

intolerant to standard

therapies.

[4][5]

Dose Levels
3, 10, and 25 mg/kg

intravenously every 3 weeks.
[4][5]

Maximum Tolerated Dose

(MTD)

Not reached; 25 mg/kg every 3

weeks was determined as the

recommended Phase 2 dose.

[4][5]

Disease Control Rate (DCR) 36.4% (95% CI: 7.9–64.8) [4][5]

Median Progression-Free

Survival (PFS)

44.0 days (95% CI: 41.0–

170.0)
[4][5]

Safety
Well-tolerated with no dose-

limiting toxicities observed.
[4][5]

Table 2: Phase 2 Study of HLX22 in Combination with
Trastuzumab and Chemotherapy for First-Line HER2-
Positive Gastric Cancer (NCT04908813)
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Parameter
HLX22 (15 mg/kg) +
Trastuzumab +
XELOX (Group B)

Placebo +
Trastuzumab +
XELOX (Group C)

Citation

Number of Patients 17 18 [6]

Median Progression-

Free Survival (PFS)
Not Reached 8.2 months [6]

Hazard Ratio (HR) for

PFS (B vs. C)

0.1 (95% CI: 0.04–

0.52)
- [6]

Confirmed Objective

Response Rate

(ORR)

82.4% 88.9% [6]

Safety
Manageable safety

profile.

Manageable safety

profile.
[6]

XELOX: Capecitabine and Oxaliplatin chemotherapy regimen.

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

preclinical evaluation of HLX22.

HER2 Epitope Binding Competition Assay
This assay is designed to determine if two antibodies can bind to the same or overlapping

epitopes on a target antigen. A common method is biolayer interferometry (BLI).

Principle: BLI measures changes in the interference pattern of white light reflected from the

surface of a biosensor tip. Binding of molecules to the biosensor surface causes a shift in the

interference pattern, which is proportional to the number of bound molecules.

Methodology:

Immobilization: Recombinant human HER2-Fc fusion protein is immobilized onto

streptavidin-coated biosensor tips.
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Association 1 (First Antibody): The biosensor tips are dipped into a solution containing the

first anti-HER2 antibody (e.g., trastuzumab) at a saturating concentration. The binding is

monitored in real-time until a stable signal is reached, indicating that all available epitopes for

this antibody are occupied.

Association 2 (Second Antibody): The biosensor tips, now saturated with the first antibody,

are moved into a solution containing the second anti-HER2 antibody (e.g., HLX22).

Data Analysis:

If the second antibody binds to a distinct, non-overlapping epitope, a further increase in

the binding signal will be observed.

If the second antibody binds to the same or an overlapping epitope as the first, no

significant additional binding will be detected.
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Caption: Workflow for HER2 epitope binding competition assay.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Assay
This assay measures the ability of an antibody to induce the killing of target cells by immune

effector cells.

Principle: The antibody binds to the target antigen on the cancer cell surface. The Fc portion of

the antibody is then recognized by Fc receptors (e.g., CD16) on effector cells, such as NK

cells. This cross-linking activates the effector cells to release cytotoxic granules, leading to the

lysis of the target cancer cells.
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Methodology:

Cell Preparation:

Target Cells: HER2-positive cancer cell lines (e.g., NCI-N87) are cultured and harvested.

They are often labeled with a fluorescent dye or a substance that can be measured upon

release (e.g., calcein-AM or chromium-51).

Effector Cells: NK cells are isolated from peripheral blood mononuclear cells (PBMCs) of

healthy donors.

Assay Setup:

Target cells are seeded in a 96-well plate.

The test antibody (HLX22) is added at various concentrations. An isotype control antibody

is used as a negative control.

Effector cells are added to the wells at a specific effector-to-target (E:T) ratio.

Incubation: The plate is incubated for a defined period (e.g., 4 hours) at 37°C to allow for cell

killing.

Data Acquisition:

For Release Assays: The amount of released substance (e.g., chromium-51) in the

supernatant is measured.

For Flow Cytometry-Based Assays: The percentage of dead target cells is quantified by

staining with a viability dye (e.g., propidium iodide or 7-AAD).

Data Analysis: The percentage of specific lysis is calculated by subtracting the spontaneous

lysis (target cells with effector cells but no antibody) from the lysis observed in the presence

of the antibody.

HER2 Internalization Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay quantifies the extent to which an antibody induces the internalization of its target

receptor from the cell surface.

Principle: A pH-sensitive fluorescent dye is conjugated to the antibody. This dye exhibits low

fluorescence at the neutral pH of the extracellular environment but becomes highly fluorescent

in the acidic environment of endosomes and lysosomes following internalization.

Methodology:

Antibody Labeling: The antibody of interest (HLX22) is conjugated with a pH-sensitive dye

(e.g., pHrodo iFL Green).

Cell Seeding: HER2-positive cancer cell lines (e.g., NCI-N87, BT-474) are seeded in a 96-

well plate.

Antibody Incubation: The cells are incubated with the labeled antibody at a specific

concentration on ice to allow for binding to the cell surface without internalization.

Internalization Induction: Unbound antibody is washed away, and the cells are shifted to

37°C to initiate internalization.

Time-Course Analysis: At various time points, the fluorescence intensity is measured using a

plate reader or flow cytometer. An increase in fluorescence indicates the movement of the

antibody-receptor complex into acidic intracellular compartments.

Data Analysis: The fluorescence intensity at each time point is compared to a baseline

reading (time zero) to quantify the rate and extent of internalization.
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Caption: Workflow for HER2 internalization assay.
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Conclusion
HLX22 is a rationally designed anti-HER2 monoclonal antibody with a distinct molecular profile

and mechanism of action. Its ability to bind to a unique epitope on HER2 subdomain IV,

enabling a dual blockade with trastuzumab and leading to enhanced receptor internalization,

underscores its innovative design. The promising results from preclinical and early-phase

clinical trials, particularly in the context of HER2-positive gastric cancer, highlight its potential to

address unmet medical needs in this patient population. The ongoing Phase 3 clinical trial will

be crucial in further defining the efficacy and safety of HLX22 as a new therapeutic option. This

guide provides a foundational understanding of the core scientific and clinical attributes of

HLX22 for professionals in the field of oncology and drug development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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